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The ruthenium-catalyzed enyne metathesis is a powerful transformation in organic synthesis,
enabling the formation of 1,3-dienes from an alkene and an alkyne.[1] The reaction mechanism
has been a subject of considerable investigation, with two primary pathways being proposed:
the "ene-then-yne" and the "yne-then-ene" pathways. This guide provides a comparative
analysis of these two pathways based on Density Functional Theory (DFT) calculations,
offering insights into their energetic profiles and the factors governing selectivity.

Mechanistic Overview

Enyne metathesis can proceed via two distinct mechanistic routes, primarily differing in the
initial step of the catalytic cycle.[1]

» Ene-then-yne pathway: The catalytic cycle is initiated by the reaction of the ruthenium
carbene with the alkene moiety of the enyne substrate.

* Yne-then-ene pathway: Alternatively, the ruthenium carbene can first react with the alkyne
functionality.

Evidence for an "ene-then-yne" pathway is particularly noted for ruthenium-based catalytic
systems.[1] The driving force for the overall reaction is the formation of a thermodynamically
stable conjugated butadiene.[1]
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Comparative Energetics: A DFT Analysis

DFT calculations have been instrumental in elucidating the energetic landscapes of both the

"ene-then-yne" and "yne-then-ene" pathways. The following table summarizes key energetic

data from a seminal DFT study on the topic, providing a quantitative comparison of the

activation barriers for the key steps in each pathway.

Calculated
Pathway Elementary Step Catalyst System Activation Energy
(kcal/mol)
o Grubbs 1st Gen.
Ene-then-yne Alkene Association 9.8
Model
[2+2] Cycloaddition Grubbs 1st Gen. 121
(Alkene) Model '
Metallacyclobutane Grubbs 1st Gen. £ 4
Intermediate Model '
] Grubbs 1st Gen. 23.1 (Rate-
Alkyne Insertion o
Model determining)
o Grubbs 1st Gen.
Yne-then-ene Alkyne Association 11.2
Model
[2+2] Cycloaddition Grubbs 1st Gen. 18.9

(Alkyne)

Model

Metallacyclobutene

Intermediate

Grubbs 1st Gen.
Model

Not a stable minimum

Alkene Insertion

Grubbs 1st Gen.
Model

22.5 (Rate-

determining)

Data extracted from Lippstreu, J. J.; Straub, B. F. 3. Am. Chem. Soc. 2005, 127 (20), 7444—

7457.

The DFT calculations suggest that for the model system studied, the alkyne insertion step in

the "ene-then-yne" pathway and the alkene insertion step in the "yne-then-ene" pathway have
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comparable and the highest activation barriers, indicating that both are likely rate-determining.
[2] Notably, the study found that ruthenacyclobut-2-ene structures in the "yne-then-ene"
pathway do not exist as local minima.[2] Instead, vinylcarbene complexes are formed directly.
[2] For intramolecular enyne metathesis, it is proposed that a noncyclic alkene fragment of the
enyne substrate is first incorporated into the Grubbs catalyst, followed by the intramolecular
insertion of the alkyne fragment.[2]

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the stepwise progression
of the "ene-then-yne" and "yne-then-ene" pathways.
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Figure 1: Comparative catalytic cycles of enyne metathesis.

Experimental Protocols: Computational Details

The quantitative data presented in this guide is based on DFT calculations. The following
provides a summary of the typical computational methodologies employed in these studies.

Software: Gaussian 03 or similar quantum chemistry packages.

DFT Functional: The B3LYP hybrid functional is commonly used for geometry optimizations and
frequency calculations.

Basis Set: A mixed basis set approach is often employed. For instance, the LANL2DZp ECP
basis set for the Ruthenium atom and the 6-31G(d) basis set for all other atoms. For more
accurate energy calculations, a larger basis set such as LACV3P**+ for Ruthenium and 6-
311+G(d,p) for other atoms might be used in single-point energy calculations.

Solvent Model: The Polarizable Continuum Model (PCM) can be used to account for solvent
effects, with a solvent such as dichloromethane.

Geometry Optimization: Full geometry optimizations are performed for all stationary points
(reactants, intermediates, transition states, and products).

Frequency Calculations: Vibrational frequency calculations are performed at the same level of
theory as the geometry optimization to confirm the nature of the stationary points (zero
imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain
zero-point vibrational energies (ZPVE) and thermal corrections.

It is important to note that the choice of computational parameters can influence the calculated
energies. The methodologies described here represent a common approach found in the
literature for studying enyne metathesis.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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